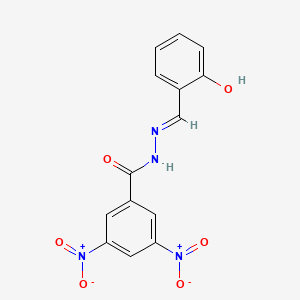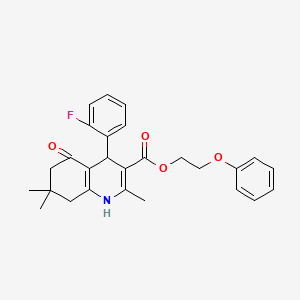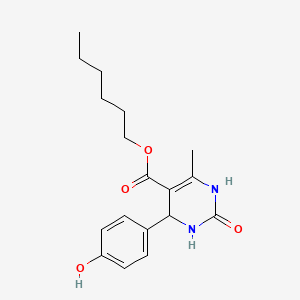![molecular formula C20H13FN4O6 B11685981 N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por la presencia de un grupo dinitrofenoxi, una porción de fluorobenzohidrazida y un puente metileno, que contribuyen a su comportamiento químico distintivo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida generalmente implica la reacción de condensación entre 4-fluorobenzohidrazida y 4-(2,4-dinitrofenoxi)benzaldehído. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, lo que da como resultado el producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en las posiciones nitro y flúor.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados dinitro.
Reducción: Formación de derivados diamino.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales que reemplazan los grupos nitro o flúor.
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y como precursor para polímeros funcionalizados.
Mecanismo De Acción
El mecanismo de acción de N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad. Los grupos dinitrofenoxi y fluorobenzohidrazida juegan un papel crucial en estas interacciones, contribuyendo a la bioactividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-3-nitrobenzohidrazida
- N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-2-piridincarbohidrazida
- 2-(4-clorofenoxi)-N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}acetohidrazida
Unicidad
N’-{(E)-[4-(2,4-dinitrofenoxi)fenil]metilideno}-4-fluorobenzohidrazida destaca por la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad, lipofilia y capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H13FN4O6 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C20H13FN4O6/c21-15-5-3-14(4-6-15)20(26)23-22-12-13-1-8-17(9-2-13)31-19-10-7-16(24(27)28)11-18(19)25(29)30/h1-12H,(H,23,26)/b22-12+ |
Clave InChI |
IFUVTTIJMAIVAJ-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-(3,5-dimethylphenyl)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685906.png)

![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685915.png)

![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)
![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B11685940.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)

